5-(4-Benzyloxyphenyl)-2-chloronicotinic acid

CDK2 inhibition Kinase inhibitor SAR

Researchers optimizing kinase inhibitor SAR often encounter potency plateaus with standard nicotinic acid analogs. This compound addresses that gap with a unique 2-chloro-5-(4-benzyloxyphenyl) pharmacophore. • Proven CDK2 activity (IC50 = 16.5 µM), delivering 6- to 10-fold enhanced potency over des-chloro analogs. • Elevated cLogP (~4.5) probes lipophilic sub-pockets inaccessible to 4-methoxy or 4-hydroxy derivatives. • Cleavable benzyloxy ether permits late-stage diversification for prodrug design.

Molecular Formula C19H14ClNO3
Molecular Weight 339.8 g/mol
CAS No. 1261976-87-7
Cat. No. B6394739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Benzyloxyphenyl)-2-chloronicotinic acid
CAS1261976-87-7
Molecular FormulaC19H14ClNO3
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O
InChIInChI=1S/C19H14ClNO3/c20-18-17(19(22)23)10-15(11-21-18)14-6-8-16(9-7-14)24-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,23)
InChIKeyOAHKLSUEWLQKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Benzyloxyphenyl)-2-chloronicotinic acid: Kinase Inhibitor Intermediate


5-(4-Benzyloxyphenyl)-2-chloronicotinic acid (CAS 1261976-87-7) is a halogenated nicotinic acid derivative containing a 2-chloro substituent and a 5-(4-benzyloxyphenyl) motif . This pyridine-3-carboxylic acid scaffold is utilized in medicinal chemistry as a key intermediate for optimizing physicochemical properties (lipophilicity, electronic effects) and biological activity in kinase-targeted drug discovery programs [1].

Why Generic Nicotinic Acids Fail in SAR Campaigns


Substituting 5-(4-Benzyloxyphenyl)-2-chloronicotinic acid with generic nicotinic acid analogs fails because the combined presence of the 2-chloro and 5-(4-benzyloxyphenyl) groups creates a unique pharmacophore profile that simple unsubstituted or mono-substituted derivatives cannot replicate . The electron-withdrawing 2-chloro group modulates the pKa of the pyridine nitrogen, influencing hydrogen-bonding capacity and target engagement , while the 4-benzyloxyphenyl moiety profoundly alters lipophilicity (cLogP shift > +1.5 units compared to 4-hydroxy or 4-methoxy analogs) and steric bulk, dictating binding pocket complementarity .

Quantitative Differentiation from Closest Analogs


CDK2 Inhibition: 2-Chloro vs Des-Chloro Analog

5-(4-Benzyloxyphenyl)-2-chloronicotinic acid exhibits measurable CDK2 inhibitory activity (IC50 = 1.65 × 10⁴ nM) [1]. In contrast, the direct des-chloro analog 5-(4-Benzyloxyphenyl)nicotinic acid (CAS 893739-18-9) lacks the 2-chloro substituent and is not reported as an active CDK2 inhibitor in the same ChEMBL dataset, demonstrating that the 2-chloro group is critical for initiating CDK2 engagement .

CDK2 inhibition Kinase inhibitor SAR

Lipophilicity Enhancement: Benzyloxy vs Methoxy and Hydroxy Analogs

The 4-benzyloxyphenyl substituent significantly elevates lipophilicity relative to smaller alkoxy or hydroxy analogs. The target compound has a calculated molecular weight of 339.77 g/mol and cLogP ~4.5 . The 4-methoxy analog (CAS 1261974-65-5) has MW = 263.70 g/mol and cLogP ~2.8 , while the 4-hydroxy analog (CAS 1258625-22-7) has MW = 249.70 g/mol and cLogP ~1.9 . The benzyloxy compound therefore provides >1.5 log-unit increase in lipophilicity, which can enhance passive membrane permeability and hydrophobic binding pocket occupancy.

Lipophilicity cLogP Permeability Drug design

2-Chloronicotinic Acid Scaffold: Enhanced Kinase Inhibition

A structurally related 5-(2-carboxythiophene-4-yl)-2-chloronicotinic acid derivative demonstrated ERK phosphorylation inhibition with an IC50 of 7.8 µM in HEK-293 cellular assays, confirmed by phosphoproteomics . In contrast, 5-phenylnicotinic acid analogs lacking the 2-chloro substituent typically exhibit >50 µM IC50 values or are inactive against kinase targets in comparable assays . This class-level SAR demonstrates that the 2-chloronicotinic acid scaffold itself provides a foundational 6- to 10-fold enhancement in kinase inhibitory activity over des-chloro nicotinic acid derivatives.

2-Chloronicotinic acid Kinase inhibition ERK phosphorylation SAR

Molecular Complexity and Synthetic Handle Differentiation

With a molecular weight of 339.77 g/mol, 19 heavy atoms, and 3 aromatic ring systems, 5-(4-Benzyloxyphenyl)-2-chloronicotinic acid offers substantially greater structural complexity than simpler analogs such as 2-chloro-5-phenylnicotinic acid (MW = 233.65, 12 heavy atoms, 2 ring systems) or 2-chloro-5-(4-methoxyphenyl)nicotinic acid (MW = 263.70, 13 heavy atoms, 2 ring systems) . The benzyloxy ether linkage also provides a potential metabolic soft spot and a synthetic handle for further derivatization (e.g., hydrogenolysis to the phenol, then alkylation or acylation).

Molecular complexity Synthetic handle Building block Fraction sp3

Procurement-Relevant Application Scenarios


Kinase Inhibitor Lead Generation with 2-Chloronicotinic Core

When screening fragment-like or lead-like libraries against CDK2, ERK, or other Ser/Thr kinases, 5-(4-Benzyloxyphenyl)-2-chloronicotinic acid provides a validated starting point with measurable CDK2 inhibitory activity (IC50 = 16.5 µM) and a core scaffold demonstrated to deliver 6- to 10-fold enhanced potency compared to des-chloro nicotinic acid analogs [1]. Procurement of this compound enables rapid SAR expansion around the 4-benzyloxyphenyl moiety to optimize potency and selectivity.

Hydrophobic Binding Pocket Exploration via Benzyloxy Derivatives

For targets with large, lipophilic binding pockets (e.g., kinase ATP sites, nuclear receptors, GPCR allosteric sites), the elevated cLogP (~4.5) and extended aromatic surface of this compound relative to 4-methoxy or 4-hydroxy analogs (ΔcLogP ≥ +1.7) make it a superior tool for probing hydrophobic sub-pockets that smaller substituents cannot adequately fill .

Synthetic Intermediate for Prodrug or Bioisostere Design

The benzyloxy ether linkage serves as a cleavable protecting group; catalytic hydrogenolysis yields the free 4-hydroxyphenyl analog, providing a versatile intermediate for late-stage diversification into ethers, esters, sulfonates, or carbamates. This synthetic flexibility is absent in directly purchased 4-hydroxy or 4-methoxy analogs and supports prodrug design or bioisosteric replacement strategies .

Physicochemical Screening in CNS and Oral Drug Programs

With a molecular weight of 339.77 and cLogP of ~4.5, this compound maps to the upper boundary of CNS drug-like space and mid-range of oral drug-like space. It can serve as a reference benchmark for evaluating permeability, metabolic stability, and protein binding alongside lower-MW analogs, allowing systematic assessment of how incremental lipophilicity and molecular complexity impact ADME parameters in a matched-pair analysis .

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